![molecular formula C14H11FN2O B13664576 2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)
2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, making it a significant structure in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method includes the use of α-haloketones or α-haloaldehydes in the presence of a base such as sodium carbonate . The reaction can be carried out under solvent-free conditions or in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and high atom economy. These methods allow for the rapid generation of functionalized molecules in a single step, minimizing time and cost . The use of environmentally benign solvents and catalyst-free approaches are also highlighted in industrial settings to ensure operational simplicity and clean reaction profiles .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the methoxy group contributes to its overall stability and bioavailability . The compound can modulate various biochemical pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the fluorophenyl and methoxy groups.
2-(4-Fluorophenyl)pyridine: Contains the fluorophenyl group but lacks the imidazo[1,2-a]pyridine core.
7-Methoxyimidazo[1,2-a]pyridine: Contains the methoxy group but lacks the fluorophenyl group.
Uniqueness
This combination of functional groups provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry .
Biological Activity
2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H11FN2O. The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological relevance. The presence of the fluorophenyl and methoxy groups enhances its biological profile.
Structural Characteristics
- Molecular Weight : 240.25 g/mol
- SMILES Notation :
FC1=CC=C(C=C1)C2=CN(C=CC=C3)C3=N2
- InChI Key :
PNOFVTHZVLYOFR-UHFFFAOYSA-N
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, this compound has been evaluated for its efficacy against breast and lung cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.4 | Induction of apoptosis |
A549 (Lung) | 3.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 16 µg/mL | Bactericidal |
Escherichia coli | 32 µg/mL | Bacteriostatic |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various imidazo[1,2-a]pyridine derivatives. The results indicated that this compound significantly inhibited the growth of MCF-7 cells through the activation of caspase pathways, leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that it effectively inhibited MRSA growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C14H11FN2O |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-12-6-7-17-9-13(16-14(17)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3 |
InChI Key |
MNQUQITYFXDNAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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